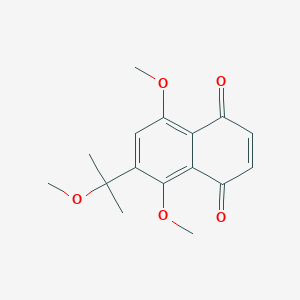
5,8-Dimethoxy-6-(2-methoxypropan-2-yl)naphthalene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,8-Dimethoxy-6-(2-methoxypropan-2-yl)naphthalene-1,4-dione is a synthetic organic compound belonging to the class of naphthoquinones. Naphthoquinones are known for their diverse biological activities and applications in various fields, including medicine and industry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dimethoxy-6-(2-methoxypropan-2-yl)naphthalene-1,4-dione typically involves multi-step organic reactions. One common method includes the use of hydroquinone derivatives as starting materials. The synthetic route may involve:
Methoxylation: Introduction of methoxy groups to the hydroquinone derivative.
Alkylation: Addition of the 2-methoxypropan-2-yl group.
Oxidation: Conversion of the hydroquinone to the naphthoquinone structure.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity, using industrial reactors and controlled reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
5,8-Dimethoxy-6-(2-methoxypropan-2-yl)naphthalene-1,4-dione can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Formation of hydroquinone derivatives.
Substitution: Replacement of methoxy groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher quinone derivatives, while reduction may produce hydroquinone forms .
Wissenschaftliche Forschungsanwendungen
5,8-Dimethoxy-6-(2-methoxypropan-2-yl)naphthalene-1,4-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of dyes and pigments due to its quinone structure.
Wirkmechanismus
The mechanism of action of 5,8-Dimethoxy-6-(2-methoxypropan-2-yl)naphthalene-1,4-dione involves its interaction with cellular components. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell apoptosis, making it a potential candidate for anticancer therapies . The molecular targets and pathways involved include the mitogen-activated protein kinase (MAPK) pathway and the protein kinase B (Akt) pathway .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Plumbagin: A naturally occurring naphthoquinone with similar biological activities.
Lawsone: Another naphthoquinone derivative used in dyes and with antimicrobial properties.
Juglone: Known for its allelopathic effects and use in traditional medicine.
Uniqueness
5,8-Dimethoxy-6-(2-methoxypropan-2-yl)naphthalene-1,4-dione is unique due to its specific methoxy and alkyl substituents, which may confer distinct biological activities and chemical reactivity compared to other naphthoquinones .
Eigenschaften
CAS-Nummer |
105827-41-6 |
|---|---|
Molekularformel |
C16H18O5 |
Molekulargewicht |
290.31 g/mol |
IUPAC-Name |
5,8-dimethoxy-6-(2-methoxypropan-2-yl)naphthalene-1,4-dione |
InChI |
InChI=1S/C16H18O5/c1-16(2,21-5)9-8-12(19-3)13-10(17)6-7-11(18)14(13)15(9)20-4/h6-8H,1-5H3 |
InChI-Schlüssel |
GVILCTYNUINYEF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CC(=C2C(=O)C=CC(=O)C2=C1OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


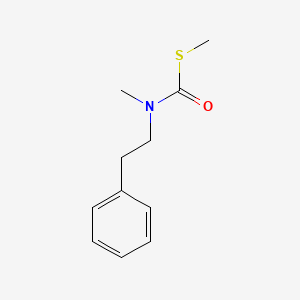
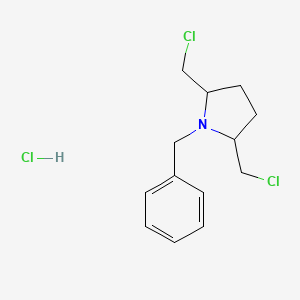
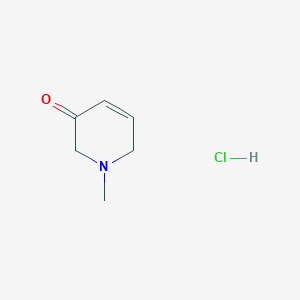
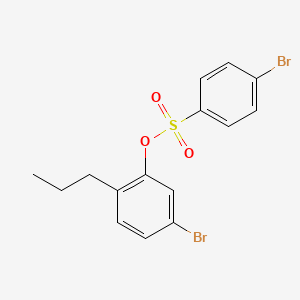
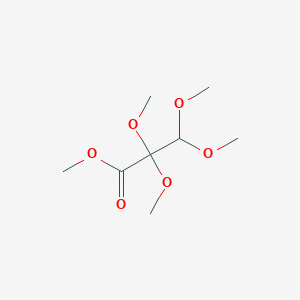
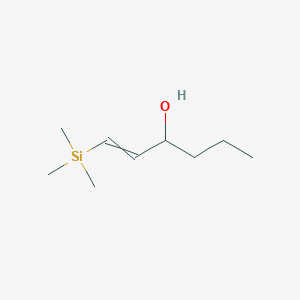
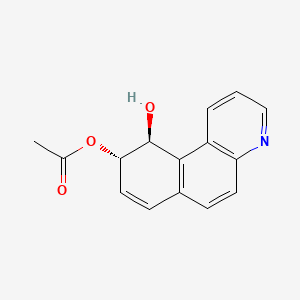
![Dimethyl 2-[(4-methoxyphenyl)methylidene]butanedioate](/img/structure/B14344857.png)
![1-[Azepan-1-yl(aziridin-1-yl)phosphoryl]azepane](/img/structure/B14344864.png)

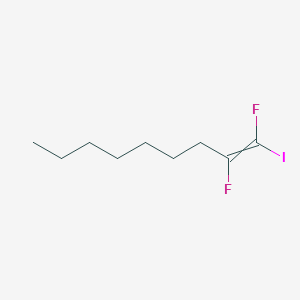
![2,2,3,3,4,4,5,5,6,6-Decafluoro-1-[2,3,4,5-tetrafluoro-6-(trifluoromethyl)phenyl]piperidine](/img/structure/B14344877.png)
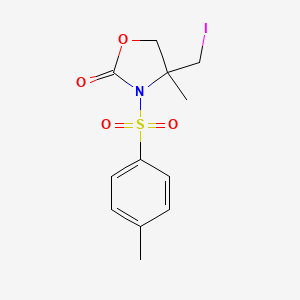
![2-[(4-Methoxyphenyl)(phenyl)methyl]propane-1,3-diol](/img/structure/B14344900.png)
